molecular formula C19H18N2OS B11200166 N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B11200166
M. Wt: 322.4 g/mol
InChI Key: DLCOHDANEHPGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide: , is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₈N₂OS, and it belongs to the class of benzamides.
  • The compound features a benzene ring substituted with a 2-methyl-1,3-thiazol-4-yl group and a 3,4-dimethylphenyl group.
  • Preparation Methods

      Synthetic Routes:
      • DMTBA can be synthesized through various routes, but one common method involves the reaction of 3,4-dimethylbenzoic acid with 2-methyl-1,3-thiazole in the presence of a coupling agent (such as DCC or EDC) to form the amide bond.
      • The reaction scheme is as follows:

        3,4-dimethylbenzoic acid+2-methyl-1,3-thiazolecoupling agentDMTBA\text{3,4-dimethylbenzoic acid} + \text{2-methyl-1,3-thiazole} \xrightarrow{\text{coupling agent}} \text{DMTBA} 3,4-dimethylbenzoic acid+2-methyl-1,3-thiazolecoupling agent​DMTBA

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: DMTBA serves as a building block for more complex molecules due to its versatile reactivity.

      Biology and Medicine: Although not directly used in medicine, its derivatives may exhibit biological activity.

      Industry: DMTBA’s industrial applications are limited, but it contributes to the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for DMTBA is not well-documented, given its intermediate status. its derivatives may interact with specific molecular targets or pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that DMTBA’s significance lies not only in its direct applications but also in its role as a versatile intermediate in organic synthesis

    Properties

    Molecular Formula

    C19H18N2OS

    Molecular Weight

    322.4 g/mol

    IUPAC Name

    N-(3,4-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

    InChI

    InChI=1S/C19H18N2OS/c1-12-4-9-17(10-13(12)2)21-19(22)16-7-5-15(6-8-16)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)

    InChI Key

    DLCOHDANEHPGDY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C)C

    Origin of Product

    United States

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